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molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B3057750
M. Wt: 168.19 g/mol
InChI Key: ATUZCCJUSJYINN-UHFFFAOYSA-N
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Patent
US06403824B2

Procedure details

A mixture of 300 g of furan (4.32 mol) and 611 g (6.05 mol) of ethyl acrylate was cooled to 3° C. in an ice bath under an inert atmosphere. 706 g (5.2 mol) of zinc chloride were added portionwise to the solution during 30 min, maintaining the temperature at between 10° C. and 20° C. After completed addition, the cooling bath was removed and the mixture was allowed to gradually heat up during 30 min to 50° C. by exothermy. It was subsequently kept at 50° C. during 27 h by means of an oil bath, then cooled to 40° C. and diluted with 200 ml of dichloromethane in order to reduce its viscosity. The solution was subsequently cooled to room temperature, poured on a mixture of 1.0 kg of crushed ice and 1.5 l of water and extracted. The aqueous phase was extracted with 2.5 l of ethyl acetate, and the combined organic phases were subsequently washed with 2.5 l of water, a solution of 109 g sodium bicarbonate in 2.5 l water, and 250 ml of brine. The organic phase was dried over sodium sulfate, filtered, evaporated at 45° C./1 mbar and dried at 40° C./0.06 mbar for 45 min, to yield 580 g (80%) of a 87:13 exo/endo mixture of product. Purity: 98% (HPLC; ISTD).
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Quantity
706 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=[CH2:8]>[Cl-].[Zn+2].[Cl-]>[CH2:11]([O:10][C:6]([CH:7]1[CH2:8][CH:2]2[O:1][CH:5]1[CH:4]=[CH:3]2)=[O:9])[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
611 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Two
Name
Quantity
706 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at between 10° C. and 20° C
ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to gradually heat up during 30 min to 50° C. by exothermy
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
ADDITION
Type
ADDITION
Details
diluted with 200 ml of dichloromethane in order
TEMPERATURE
Type
TEMPERATURE
Details
The solution was subsequently cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on a mixture of 1.0 kg of crushed ice and 1.5 l of water
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 2.5 l of ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were subsequently washed with 2.5 l of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at 45° C./1 mbar
CUSTOM
Type
CUSTOM
Details
dried at 40° C./0.06 mbar for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
to yield
ADDITION
Type
ADDITION
Details
580 g (80%) of a 87:13 exo/endo mixture of product

Outcomes

Product
Details
Reaction Time
27 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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